Prodrug Maximum Tolerated Dose (MTD): Solketal Chloroformate-Derived Protaxel vs. Parent Paclitaxel
Prodrugs synthesized using (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonochloridate as the key reagent (yielding Protaxel, a 7-(2'',3''-dihydroxypropylcarbonato) paclitaxel) exhibit a 2.5- to 3-fold higher maximum tolerated dose (MTD) compared to unmodified paclitaxel when administered intravenously or intraperitoneally in athymic mice [1]. In contrast, the alternative allyl chloroformate-derived bis-carbonate intermediate requires additional oxidative dihydroxylation steps and does not inherently confer the same MTD improvement without further modification [2].
| Evidence Dimension | Maximum tolerated dose (i.v./i.p.) in athymic mice |
|---|---|
| Target Compound Data | Protaxel (solketal chloroformate-derived prodrug): MTD approximately 2.5–3× higher than paclitaxel |
| Comparator Or Baseline | Paclitaxel (unmodified parent drug): MTD baseline = 1× |
| Quantified Difference | 2.5- to 3-fold increase in MTD |
| Conditions | Athymic mice; i.v. and i.p. administration; Protaxel synthesized via solketal chloroformate acylation of paclitaxel followed by acetonide deprotection |
Why This Matters
Higher MTD translates directly to a wider therapeutic window, allowing dose escalation for improved efficacy without proportional toxicity—a critical differentiator for procurement decisions in oncology prodrug development.
- [1] Seligson AL, Terry RC, Bressi JC, Douglass JG 3rd, Sovak M. A new prodrug of paclitaxel: synthesis of Protaxel. Anticancer Drugs. 2001;12(4):305-313. doi:10.1097/00001813-200104000-00002. View Source
- [2] DrugFuture. Paclitaxel ceribate (Protaxel, BP-179) synthetic route; alternative method using allyl chloroformate followed by tert-butyl hydroperoxide dihydroxylation. DrugFuture.com. View Source
